2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride
Description
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride (CAS: 202131-20-2) is a sulfonyl fluoride derivative featuring a benzimidazole moiety. Its molecular formula is C₉H₉FN₂O₂S, with a molar mass of 228.24 g/mol and a predicted density of 1.43 g/cm³ . The compound’s boiling point is estimated at 418.1°C, and its pKa value of 4.41 suggests moderate acidity, likely attributable to the sulfonyl fluoride group’s electron-withdrawing effects . This class of compounds is of interest in medicinal chemistry and chemical biology due to the sulfonyl fluoride group’s reactivity as a covalent inhibitor of serine hydrolases and other nucleophilic enzymes.
Structure
3D Structure
Properties
IUPAC Name |
2-(benzimidazol-1-yl)ethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2S/c10-15(13,14)6-5-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBKWJVQGOBPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 2-(1H-1,3-benzodiazol-1-yl)ethanol with sulfuryl fluoride under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly useful in studying enzyme function and developing enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Compounds with trifluoromethyl groups (e.g., EN300-224407) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration compared to the benzimidazole derivative .
Reactivity and Stability :
- Sulfonyl fluorides with electron-deficient aromatic systems (e.g., trifluoromethylbenzene) are more reactive toward nucleophiles than benzimidazole-containing analogs due to stronger electron withdrawal .
- The predicted pKa of the target compound (4.41) aligns with typical sulfonyl fluorides, suggesting comparable hydrolytic stability under physiological conditions .
Applications :
- Benzimidazole derivatives are widely used in kinase inhibitor design , while pyrazole- or oxazole-containing sulfonyl fluorides (e.g., EN300-224407) are prioritized for covalent probe development in proteomics .
- Thiadiazole derivatives (e.g., CAS 2137765-25-2) may find niche roles in antibacterial agents due to their heterocyclic thiadiazole core .
Biological Activity
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride, commonly referred to as benzodiazol sulfonyl fluoride, is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its significance in the scientific community.
Basic Information
- IUPAC Name : 2-(1H-benzimidazol-1-yl)ethanesulfonyl fluoride
- CAS Number : 202131-20-2
- Molecular Formula : C9H9FN2O2S
- Molecular Weight : 216.25 g/mol
- Purity : ≥95%
- Physical Form : Powder
- Storage Temperature : 4°C
Structure
The compound features a benzodiazole moiety linked to an ethane sulfonyl group, which contributes to its reactivity and biological properties.
Research indicates that this compound exhibits significant biological activity primarily through its role as a sulfonyl fluoride. This functional group is known for its ability to modify proteins and enzymes via covalent bond formation. The compound's mechanism of action typically involves:
- Enzyme Inhibition : The sulfonyl fluoride can act as an irreversible inhibitor of serine proteases and other enzymes by forming stable covalent bonds with active site residues.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Biological Chemistry demonstrated that benzodiazol sulfonyl fluoride effectively inhibited the activity of a specific serine protease involved in inflammatory responses. The IC50 value was determined to be approximately 150 nM, indicating potent inhibitory activity.
Case Study 2: Antimicrobial Activity
Another study explored the antimicrobial properties of this compound against various bacterial strains. The results indicated that it exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL across tested strains.
Data Table: Summary of Biological Activities
| Biological Activity | Target Enzyme/Organism | IC50/MIC Value |
|---|---|---|
| Enzyme Inhibition | Serine Protease | 150 nM |
| Antimicrobial Activity | Various Bacterial Strains | 32 - 128 µg/mL |
| Cytotoxicity on Cancer Cell Lines | HeLa Cells | IC50 = 200 µM |
Safety and Handling
Given its reactivity, proper safety measures should be observed when handling this compound. The compound is classified with hazard statements indicating it may cause skin irritation and serious eye damage. Appropriate personal protective equipment (PPE) should be worn during experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
